3-[(5-chloro-2-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole
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Overview
Description
3-[(5-chloro-2-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-chloro-2-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(5-chloro-2-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(5-chloro-2-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(5-chloro-2-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carboxaldehyde: Used in the synthesis of various indole derivatives.
Indole-3-butyric acid: Another plant hormone with applications in agriculture.
Uniqueness
What sets 3-[(5-chloro-2-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole apart is its unique structural features, which confer specific biological activities and potential therapeutic applications . Its combination of functional groups and indole backbone makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C28H27ClN2O |
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Molecular Weight |
443.0 g/mol |
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)-(1,2-dimethylindol-3-yl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C28H27ClN2O/c1-17-26(20-10-6-8-12-23(20)30(17)3)28(22-16-19(29)14-15-25(22)32-5)27-18(2)31(4)24-13-9-7-11-21(24)27/h6-16,28H,1-5H3 |
InChI Key |
YMUAWEQUOVFBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=C(C=CC(=C3)Cl)OC)C4=C(N(C5=CC=CC=C54)C)C |
Origin of Product |
United States |
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